molecular formula C13H17N3 B14687949 2,4-Dimethyl-2-(phenylazo)valeronitrile CAS No. 34372-09-3

2,4-Dimethyl-2-(phenylazo)valeronitrile

Cat. No.: B14687949
CAS No.: 34372-09-3
M. Wt: 215.29 g/mol
InChI Key: JAENQWGSDBWVSP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(phenylazo)valeronitrile is an organic compound with the molecular formula C13H17N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This compound is known for its vibrant color and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-(phenylazo)valeronitrile typically involves the reaction of 2,4-dimethylvaleronitrile with diazonium salts derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is extracted using organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the azo group leads to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:

    Chemistry: Used as a dye and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of pigments and as a polymerization initiator.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo compound used as a polymerization initiator.

    2,4-Dimethyl-4-(phenylazo)pentanenitrile: Structurally similar with slight variations in the alkyl chain.

Uniqueness

2,4-Dimethyl-2-(phenylazo)valeronitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable radicals makes it particularly useful in polymerization and other radical-initiated processes.

Properties

CAS No.

34372-09-3

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2,4-dimethyl-2-phenyldiazenylpentanenitrile

InChI

InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3

InChI Key

JAENQWGSDBWVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#N)N=NC1=CC=CC=C1

Origin of Product

United States

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